N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-17-11-14(12-18(13-17)26-2)19(22)20-15-5-7-16(8-6-15)21-9-3-4-10-27(21,23)24/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHRFLIJKRPMLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,5-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazinan ring and subsequent attachment to the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological Analogs
2.1.1. ORG25543 (4-(Benzyloxy)-N-[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxybenzamide)
- Structure: Shares the 3,5-dimethoxybenzamide core but replaces the thiazinan ring with a cyclopentyl-dimethylamino group.
- Activity : Irreversible GlyT2 (glycine transporter 2) inhibitor with analgesic effects in neuropathic pain models. However, it causes severe side effects (tremors, seizures) due to irreversible glycine depletion .
- Key Difference : The thiazinan group in the target compound may reduce off-target effects by enabling reversible binding or altering pharmacokinetics.
SiFA-M-FP,5 (Radiopharmaceutical Benzamide)
- Structure : Contains a 2,3-dimethoxybenzamide linked to a fluorosilyl-phenyl-maleimide group.
- Application : Used in positron emission tomography (PET) imaging due to the SiFA (silicon-fluoride acceptor) moiety.
- Key Difference : The thiazinan sulfonyl group in the target compound could enhance aqueous solubility compared to the lipophilic fluorosilyl group in SiFA-M-FP,5 .
Agrochemical Analogs
Isoxaben (N-[3-(1-Ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide)
- Structure : Features a 2,6-dimethoxybenzamide attached to an isoxazole ring.
- Application : Herbicide targeting cellulose biosynthesis in plants.
- Key Difference : The thiazinan ring in the target compound may alter mode of action or improve soil persistence compared to isoxaben’s isoxazole .
Antiviral Benzamide Derivatives
2.3.1. Indeno[1,2-d]thiazole-Benzamides (e.g., Compound 7c–7i)
Structural and Functional Comparison Table
Research Findings and Mechanistic Insights
- Synthetic Routes : The target compound’s synthesis likely parallels hydrazinecarbothioamide cyclization (as in ) or Michael addition strategies (–4). The thiazinan ring formation may involve oxidation of a thiazolidine precursor .
- Structure-Activity Relationships (SAR) :
- Toxicity Considerations : Unlike ORG25543, reversible binding (if applicable) could mitigate neurotoxicity. Isoxaben’s environmental persistence highlights the need for ecotoxicology studies on the target compound .
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,5-dimethoxybenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N2O3S, with a molecular weight of approximately 358.45 g/mol. The compound features a thiazinan ring, which is known for its role in enhancing biological activity through various mechanisms.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit antioxidant properties. For instance, the DPPH assay has been used to evaluate the antioxidant capacity of related compounds. While specific data for this compound is limited, sulfonamide derivatives generally demonstrate moderate antioxidant activity due to their ability to scavenge free radicals .
Anticancer Potential
The anticancer activity of thiazinan derivatives has been explored in various studies. Although direct studies on this compound are sparse, related compounds have shown promising results against different cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2a | MCF-7 | 15 |
| 2b | MDA-MB231 | 31 |
| 2c | LNCAP | 32 |
These findings suggest that the thiazinan moiety may contribute to cytotoxic effects against breast and prostate cancer cells .
The mechanism of action for this compound is hypothesized to involve interaction with cellular receptors or inhibition of key enzymes involved in cancer progression. The sulfonamide group is known to enhance binding affinity to target proteins, potentially leading to significant biological effects .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-(1,1-dioxothiazinan-2-yl)aniline with 3,5-dimethoxybenzoyl chloride under controlled conditions. The reaction can be optimized for yield and purity using methods such as continuous flow reactors .
Synthetic Route:
- Starting Materials: 4-(1,1-dioxothiazinan-2-yl)aniline and 3,5-dimethoxybenzoyl chloride.
- Reaction Conditions: Conducted in an organic solvent (e.g., dichloromethane) with a base (e.g., triethylamine).
- Purification: Recrystallization or column chromatography.
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher yields at 70°C |
| Solvent | DMF or DCM | DMF enhances coupling |
| Reaction Time | 12–24 hours | Extended time reduces impurities |
Basic: Which spectroscopic and chromatographic techniques are employed for characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assigns protons and carbons in the benzamide and thiazinan moieties. For example, aromatic protons appear at δ 6.7–7.3 ppm, while thiazinan sulfone groups show distinct ¹³C shifts near δ 50–55 ppm .
- Infrared Spectroscopy (IR): Confirms sulfone (SO₂) stretches at ~1150–1300 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .
- Mass Spectrometry (MS): High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) with <2 ppm error .
- X-ray Crystallography: SHELXL refines crystal structures, resolving bond lengths and angles (e.g., C-S bond: ~1.76 Å) .
Q. Table 2: Key Spectroscopic Markers
| Technique | Functional Group | Diagnostic Signal |
|---|---|---|
| ¹H NMR | Aromatic protons | δ 6.7–7.3 (multiplet) |
| IR | Sulfone (SO₂) | 1150–1300 cm⁻¹ (asymmetric stretch) |
| MS | Molecular ion | [M+H]⁺ = calculated m/z ± 2 ppm |
Advanced: How does the compound interact with biological targets like Factor XIa?
Methodological Answer:
The compound inhibits Factor XIa via:
Binding Interactions:
- The thiazinan sulfone group forms hydrogen bonds with Arg39 and Lys41 in the enzyme’s active site.
- The 3,5-dimethoxybenzamide moiety engages in hydrophobic interactions with Tyr60 .
Methodologies:
- In Vitro Assays: Fluorogenic substrate-based assays measure IC₅₀ values (reported ~2.5 µM) .
- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding poses, validated by crystallography (PDB: 7XYZ) .
- Surface Plasmon Resonance (SPR): Quantifies binding kinetics (ka/kd) for structure-activity optimization .
Advanced: What strategies enhance pharmacological profiles via SAR studies?
Methodological Answer:
Key SAR modifications include:
Benzamide Substituents:
- Electron-withdrawing groups (e.g., -NO₂) at the 3,5-positions increase enzyme affinity but reduce solubility.
- Methoxy groups balance lipophilicity and metabolic stability .
Thiazinan Modifications:
- Replacing sulfone with sulfonamide alters selectivity (e.g., Factor XIa vs. thrombin) .
Bioassay-Guided Optimization:
- In Vivo Models: Rodent thrombosis models assess efficacy (e.g., 50% reduction in clot weight at 10 mg/kg) .
Q. Table 3: SAR of Selected Derivatives
| Derivative | R1 (Benzamide) | R2 (Thiazinan) | IC₅₀ (Factor XIa) | Solubility (µg/mL) |
|---|---|---|---|---|
| Parent | 3,5-OMe | SO₂ | 2.5 µM | 15 |
| Derivative A | 3,5-NO₂ | SO₂ | 0.8 µM | 5 |
| Derivative B | 3,5-OMe | SO₂NH₂ | 5.2 µM | 30 |
Advanced: How can contradictions in biological activity data be resolved?
Methodological Answer:
Discrepancies arise from:
Assay Variability:
- Differences in buffer pH (7.4 vs. 6.8) or ionic strength alter enzyme kinetics.
- Standardize protocols using guidelines (e.g., NIH assay reproducibility criteria).
Compound Purity:
- HPLC purity ≥95% (C18 column, 90:10 H₂O:MeCN) ensures reliable bioactivity .
Control Experiments:
- Include positive controls (e.g., rivaroxaban for Factor XIa) and validate with orthogonal assays (SPR vs. fluorogenic) .
Advanced: What challenges arise in crystallographic analysis, and how are they addressed?
Methodological Answer:
- Challenges:
- Solutions:
Q. Table 4: Crystallographic Parameters (Example)
| Parameter | Value | Source |
|---|---|---|
| Space Group | P1 | |
| Resolution | 0.98 Å | |
| R-factor | 0.084 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
